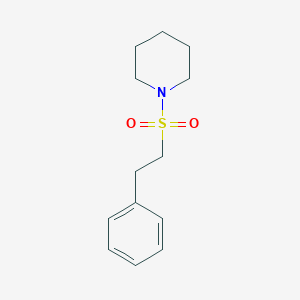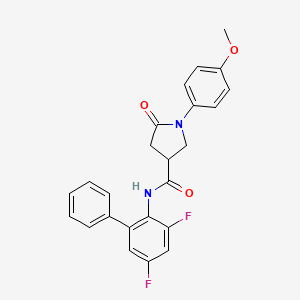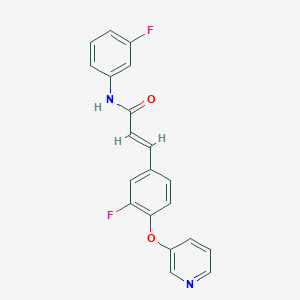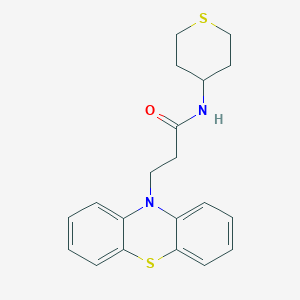
Phenethyl piperidino sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl piperidino sulfone, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS has been studied for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration. In
Aplicaciones Científicas De Investigación
Phenethyl piperidino sulfone has been studied for its potential therapeutic applications in various fields of medicine. In dermatology, Phenethyl piperidino sulfone has shown promise in promoting wound healing and reducing scar formation. In orthopedics, Phenethyl piperidino sulfone has been studied for its ability to promote bone regeneration and reduce inflammation in joint tissues. In addition, Phenethyl piperidino sulfone has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Phenethyl piperidino sulfone is not fully understood, but it is believed to involve the modulation of the immune system and the reduction of inflammation. Phenethyl piperidino sulfone has been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenethyl piperidino sulfone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Phenethyl piperidino sulfone can promote the proliferation of various cell types, including fibroblasts and osteoblasts. Phenethyl piperidino sulfone has also been shown to increase the expression of growth factors, such as transforming growth factor-beta (TGF-β) and bone morphogenetic protein-2 (BMP-2). In addition, Phenethyl piperidino sulfone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenethyl piperidino sulfone in lab experiments is its potential to promote tissue regeneration and reduce inflammation. Phenethyl piperidino sulfone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using Phenethyl piperidino sulfone in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of Phenethyl piperidino sulfone. One area of research is the development of Phenethyl piperidino sulfone-based therapies for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of research is the optimization of Phenethyl piperidino sulfone synthesis methods to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of Phenethyl piperidino sulfone and its potential applications in tissue engineering and regenerative medicine.
Conclusion:
Phenethyl piperidino sulfone is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration make it an attractive candidate for further study. While there are still many unanswered questions regarding the mechanism of action and potential applications of Phenethyl piperidino sulfone, ongoing research is likely to shed light on its full potential.
Métodos De Síntesis
Phenethyl piperidino sulfone can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of piperidine with phenethyl bromide to form a piperidine-phenethyl intermediate. This intermediate is then reacted with sodium sulfite to form Phenethyl piperidino sulfone.
Propiedades
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)

![N-[4-(1-phenylethylamino)phenyl]-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7552151.png)

![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)